4-(Hydroxyamino)-4-oxobutanoic acid
Overview
Description
4-(Hydroxyamino)-4-oxobutanoic acid is a unique organic compound characterized by the presence of both a hydroxyamino group and a keto group on a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)-4-oxobutanoic acid typically involves the hydroxylation of amino acids. One common method is the hydroxylation of aspartic acid using specific catalytic enzymes. This process can be carried out in Corynebacterium glutamicum or Escherichia coli for heterologous expression .
Industrial Production Methods: Industrial production methods for this compound often involve biocatalytic processes due to their high regioselectivity and efficiency. These methods utilize engineered microbial strains to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group into a nitroso group.
Reduction: The keto group can be reduced to a hydroxyl group under specific conditions.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-(Hydroxyamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various biochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-4-oxobutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the keto group can participate in redox reactions, altering the compound’s biological activity .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group but differ in their overall structure and biological activity.
N-Hydroxyamino acids: These compounds have similar functional groups but differ in their specific applications and biological roles.
Uniqueness: 4-(Hydroxyamino)-4-oxobutanoic acid is unique due to its combination of hydroxyamino and keto groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(hydroxyamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUQNZXCIVHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291236 | |
Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4743-99-1 | |
Record name | 4743-99-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butanoic acid, 4-(hydroxyamino)-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20291236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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